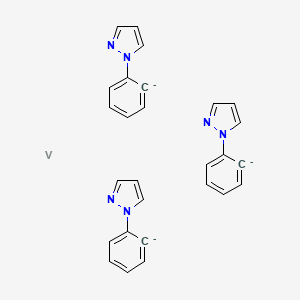
1-Phenylpyrazole;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrazole;vanadium is a compound that combines the structural features of 1-phenylpyrazole and vanadium. Pyrazoles are a class of organic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . Vanadium, on the other hand, is a transition metal known for its multiple oxidation states and catalytic properties . The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 1-phenylpyrazole typically involves the reaction of phenylhydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization . For industrial production, continuous processes involving sulfonyl chlorides and other reagents are employed . The incorporation of vanadium into the compound can be achieved through various methods, including the reaction of pyrazole derivatives with vanadium salts under controlled conditions .
Chemical Reactions Analysis
1-Phenylpyrazole;vanadium undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure conditions . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Phenylpyrazole;vanadium has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-Phenylpyrazole;vanadium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects . In biological systems, the compound may interact with enzymes and receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenylpyrazole;vanadium can be compared with other similar compounds, such as:
Pyrazole: A basic structure with similar chemical properties but without the vanadium component.
Vanadium Compounds: Compounds like vanadyl sulfate or ammonium vanadate, which contain vanadium but lack the pyrazole ring.
The uniqueness of this compound lies in its combined properties, offering both the reactivity of pyrazole and the catalytic potential of vanadium .
Properties
CAS No. |
62568-09-6 |
|---|---|
Molecular Formula |
C27H21N6V-3 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-phenylpyrazole;vanadium |
InChI |
InChI=1S/3C9H7N2.V/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1; |
InChI Key |
WRGIDLVLEZAJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















